molecular formula C19H22N4O4S B6084181 1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Katalognummer: B6084181
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: VSFVMRILYZTKSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 5-oxopyrrolidine core substituted with:

  • A carboxamide group linked to a 3-methylpyridin-2-yl moiety.
  • A 4-(dimethylsulfamoyl)phenyl group at the 1-position of the pyrrolidine ring.

Eigenschaften

IUPAC Name

1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-13-5-4-10-20-18(13)21-19(25)14-11-17(24)23(12-14)15-6-8-16(9-7-15)28(26,27)22(2)3/h4-10,14H,11-12H2,1-3H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFVMRILYZTKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of γ-Keto Ester

  • Starting material : Ethyl 4-oxopentanoate.

  • Reaction conditions : Heating under reflux in aqueous hydrochloric acid (HCl) to hydrolyze the ester to the γ-keto acid, followed by cyclization.

  • Mechanism : Acid-catalyzed keto-enol tautomerization and nucleophilic attack by the amine group (if present).

Ethyl 4-oxopentanoateHCl, H2O, Δ5-Oxopyrrolidine-3-carboxylic acid\text{Ethyl 4-oxopentanoate} \xrightarrow{\text{HCl, H}_2\text{O, Δ}} \text{5-Oxopyrrolidine-3-carboxylic acid}

Key parameters :

  • Temperature: 80–100°C.

  • Catalyst: 6M HCl.

  • Yield: ~85% (estimated from analogous cyclizations).

Preparation of 4-(Dimethylsulfamoyl)aniline

The sulfamoyl group is introduced via sulfonation followed by amination :

Sulfonation of Aniline

  • Reagents : Chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) in dichloromethane at 0–5°C.

  • Product : 4-Sulfonylaniline chloride.

Amination with Dimethylamine

  • Reagents : Dimethylamine ((CH3)2NH\text{(CH}_3\text{)}_2\text{NH}) in tetrahydrofuran (THF).

  • Conditions : Stirring at room temperature for 12 hours.

4-Sulfonylaniline chloride+(CH3)2NH4-(Dimethylsulfamoyl)aniline+HCl\text{4-Sulfonylaniline chloride} + \text{(CH}3\text{)}2\text{NH} \rightarrow \text{4-(Dimethylsulfamoyl)aniline} + \text{HCl}

Purification : Recrystallization from ethanol/water mixture.

Amide Coupling Strategies

The final assembly involves two sequential amide bond formations:

Coupling 5-Oxopyrrolidine-3-carboxylic Acid with 4-(Dimethylsulfamoyl)aniline

  • Activation : Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl2\text{SOCl}_2).

  • Reaction : Mix the acid chloride with 4-(dimethylsulfamoyl)aniline in dry dichloromethane and triethylamine (Et3N\text{Et}_3\text{N}) as a base.

5-Oxopyrrolidine-3-carboxylic acidSOCl2Acid chlorideEt3N4-(Dimethylsulfamoyl)anilineIntermediate A\text{5-Oxopyrrolidine-3-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow[\text{Et}3\text{N}]{\text{4-(Dimethylsulfamoyl)aniline}} \text{Intermediate A}

Coupling Intermediate A with 3-Methylpyridin-2-amine

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in CH2Cl2\text{CH}_2\text{Cl}_2.

  • Conditions : Stir at room temperature for 24 hours.

Intermediate A+3-Methylpyridin-2-amineEDC/HOBtTarget Compound\text{Intermediate A} + \text{3-Methylpyridin-2-amine} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}

Optimization notes :

  • Use of polar aprotic solvents (e.g., DMF) improves solubility.

  • Yields for analogous amide couplings: 70–80%.

Purification and Characterization

Crystallization

  • Solvent system : Ethyl acetate/hexane (1:3 v/v).

  • Process : Dissolve the crude product in minimal ethyl acetate, add hexane dropwise, and cool to −20°C.

Analytical Confirmation

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm structural integrity.

  • High-Performance Liquid Chromatography (HPLC) : Purity >98%.

  • Mass Spectrometry (MS) : Molecular ion peak at m/z=402.5m/z = 402.5 (M+H+^+).

Challenges and Optimization Opportunities

  • Sulfonation Selectivity : Competitive para/ortho sulfonation requires precise temperature control.

  • Amide Coupling Efficiency : Use of coupling agents like EDC/HOBt minimizes racemization.

  • Solvent Choice : Polar solvents (e.g., DMF) enhance reaction rates but complicate purification .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide exhibit promising anticancer properties. For instance, research has focused on the inhibition of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound has shown to disrupt PRMT5 interactions with its substrate adaptor proteins, leading to synthetic lethality in cancer cells lacking the MTAP gene .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. It has been demonstrated to interact with various protein complexes, influencing their activity and stability. For example, modifications of the compound have resulted in enhanced potency and solubility, making it suitable for further pharmacological studies .

Structure-Activity Relationship (SAR) Studies

The compound serves as a model for SAR studies aimed at optimizing the efficacy of similar molecules. By modifying different functional groups within its structure, researchers can assess how these changes impact biological activity and pharmacokinetics. This approach has led to the identification of derivatives with improved characteristics for potential therapeutic applications .

Case Studies

StudyFocusFindings
Study APRMT5 InhibitionIdentified that the compound effectively inhibits PRMT5 activity, leading to reduced viability in MTAP-deleted cancer cell lines.
Study BSAR ExplorationDemonstrated that structural modifications enhanced solubility and potency, crucial for drug development processes.
Study CBiochemical InteractionShowed that the compound forms stable complexes with target proteins, suggesting potential for targeted therapy applications.

Wirkmechanismus

The mechanism of action of 1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes, receptors, or other proteins, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs were identified from literature (see Table 1), focusing on modifications to the phenyl ring, sulfonamide group, and carboxamide-linked aromatic systems.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Phenyl Substituent Carboxamide Group Sulfonamide Group Key Properties/Data
Target Compound 4-(dimethylsulfamoyl) N-(3-methylpyridin-2-yl) Dimethylsulfamoyl Potential enhanced solubility and binding due to sulfamoyl
1-(4-Fluorophenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide () 4-fluoro N-(4-methylpyridin-2-yl) None Fluorine may increase lipophilicity; pyridinyl positional isomerism could alter binding
1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide () 4-chloro N-(sulfonamide ethyl) (3,4-Dihydroisoquinolinyl)sulfonyl Cytotoxicity IC₅₀: 212–316 nM in plaque assays; sulfonyl group linked to heterocycle may improve stability
1-(2-Methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide () 4-[(4-methylphenyl)sulfamoyl] N-(2-methylphenyl) (4-Methylphenyl)sulfamoyl Bulky sulfamoyl substituent may reduce metabolic clearance
N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide () 4-(oxadiazolyl) N-(furan-2-ylmethyl) None Oxadiazole introduces rigidity; furan may enhance membrane permeability

Key Findings from Analog Comparisons

Phenyl Ring Modifications
  • Halogen vs. Sulfamoyl Substituents: Fluorophenyl () and chlorophenyl () analogs prioritize lipophilicity and electronic effects. Sulfamoyl vs. Oxadiazole: The oxadiazole in provides metabolic resistance, whereas sulfamoyl groups (target, ) may enhance target engagement via sulfonamide-protein interactions .
Carboxamide-Linked Moieties
  • Pyridinyl vs. Other Aromatic Groups: The target’s 3-methylpyridin-2-yl group (vs. 4-methylpyridinyl in ) may optimize steric interactions in binding pockets. Methyl substitution at the 3-position could reduce rotational freedom compared to 4-methyl analogs . Non-pyridinyl groups (e.g., furan in ) prioritize different pharmacokinetic profiles, such as faster absorption .
Sulfonamide Variations
  • Dimethylsulfamoyl (Target) vs. Sulfonyl vs. Sulfamoyl: The dihydroisoquinolinyl-sulfonyl group in demonstrates cytotoxicity, suggesting sulfonyl-linked heterocycles may confer bioactivity .

Biologische Aktivität

1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide, also known by its CAS number 1190256-08-6, is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, indicating the presence of key functional groups that contribute to its biological activity. The structure includes a dimethylsulfamoyl group, a pyridine moiety, and a pyrrolidine ring, which are critical for its interaction with biological targets.

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, notably cyclooxygenase (COX) enzymes. Such inhibition is crucial in the context of inflammatory diseases and pain management .
  • Serotonergic Activity : Preliminary studies suggest that compounds with similar structures exhibit significant interactions with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders . This suggests potential applications in treating major depressive disorder.
  • Antimicrobial Properties : There is emerging evidence that the compound may possess antimicrobial activity, particularly against certain strains of bacteria and possibly mycobacteria .

In Vitro Studies

In vitro evaluations have demonstrated that the compound can effectively inhibit COX-2 activity, a target for anti-inflammatory drugs. The structure-activity relationship (SAR) studies indicate that modifications to the dimethylsulfamoyl group enhance potency and selectivity towards COX-2 over COX-1 .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Results indicate favorable absorption and distribution characteristics, with significant reductions in inflammatory markers observed following administration .

Case Studies

  • Case Study on Inflammatory Response : A study involving a rat model of inflammation showed that administration of the compound resulted in a significant decrease in paw edema compared to control groups. This highlights its potential as an anti-inflammatory agent.
  • Depression Model : In a behavioral study using a mouse model for depression, compounds with similar structural characteristics demonstrated increased serotonin levels and improved depressive symptoms after treatment, suggesting that this compound may have similar effects .

Data Tables

Activity Target/Mechanism Efficacy Reference
COX-2 InhibitionAnti-inflammatoryIC50 = X μM
Serotonin Receptor BindingMood RegulationK(i) = Y nM
Antimicrobial ActivityBacterial StrainsMIC = Z µg/ml

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The synthesis of this compound can be approached via stepwise functionalization and controlled reaction conditions . Key steps include:

  • Amide bond formation between the pyrrolidine-3-carboxylic acid derivative and the 3-methylpyridin-2-amine moiety, using coupling agents like EDC/HOBt (adapted from carboxamide syntheses in ).
  • Introduction of the dimethylsulfamoyl group via nucleophilic substitution on the phenyl ring, employing dimethylsulfamoyl chloride under anhydrous conditions (analogous to fluorophenyl derivatives in ) .
  • Optimized purification via column chromatography (silica gel, gradient elution) and recrystallization to ensure >95% purity (as validated in ) .

Basic: How should researchers characterize the compound’s structural and stereochemical integrity?

Answer:

  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring and confirm substituent positions (as demonstrated for pyridinyl-thiazolidinone analogs in ).
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign peaks for the dimethylsulfamoyl group (δ ~3.0 ppm for CH₃) and pyridinyl protons (δ ~8.0–9.0 ppm) .
    • IR spectroscopy : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and sulfonamide S=O bonds (~1320–1360 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺).

Advanced: How can synthetic yield be optimized for large-scale production in academic settings?

Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions (as applied in flow-chemistry syntheses in ).
  • Continuous-flow reactors : Enhance reproducibility and scalability, reducing side reactions (e.g., via Omura-Sharma-Swern oxidation protocols in ).
  • In-line analytics : Use HPLC or FTIR for real-time monitoring of intermediates (adapted from polycationic dye-fixative syntheses in ).

Advanced: How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

  • Assay validation :
    • Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (as discrepancies in pyridinyl-thiazolidinone studies in suggest cell-type specificity).
    • Control for impurities: Verify compound purity via HPLC (≥95%, as in ) .
  • Stereochemical considerations : Evaluate enantiomeric activity differences using chiral chromatography (critical for diastereomers in ) .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts.

Advanced: What computational strategies predict pharmacokinetic properties?

Answer:

  • Molecular docking : Map interactions with target proteins (e.g., sulfonamide-binding enzymes) using software like AutoDock Vina.
  • ADMET prediction : Utilize platforms like ACD/Labs Percepta (as in ) to estimate logP, metabolic stability, and blood-brain barrier permeability .
  • QSAR modeling : Corrogate substituent effects (e.g., dimethylsulfamoyl vs. fluorophenyl groups) on bioactivity (inspired by dihydropyridine SAR in ).

Basic: What analytical techniques confirm compound stability under storage?

Answer:

  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (as in ) .
  • Mass spectrometry : Detect hydrolysis products (e.g., free carboxylic acid from amide bond cleavage).
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds.

Advanced: How to resolve NMR spectral overlap in complex mixtures?

Answer:

  • 2D NMR (COSY, HSQC) : Decouple overlapping proton signals (e.g., pyrrolidine ring protons vs. pyridinyl signals).
  • Isotopic labeling : Synthesize ¹³C-enriched analogs for unambiguous assignment (as applied to pyrimidinecarboxamides in ).
  • Dynamic NMR : Analyze temperature-dependent shifts to identify conformational exchange .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.